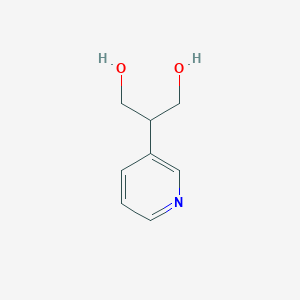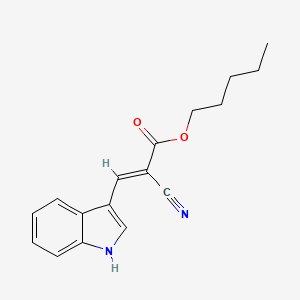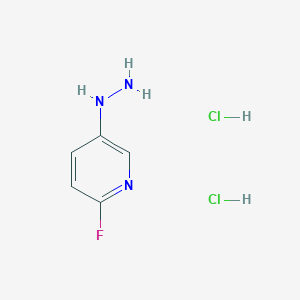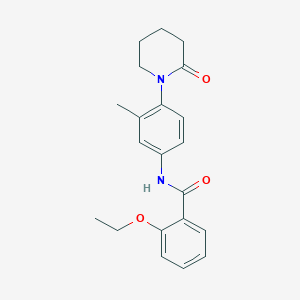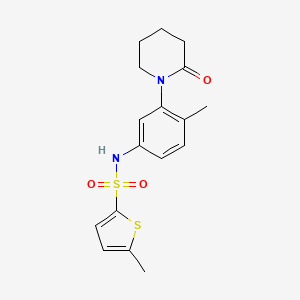
5-methyl-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is commonly referred to as MMOTPS and is a member of the sulfonamide class of compounds. MMOTPS has been shown to possess a broad range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects.
Wissenschaftliche Forschungsanwendungen
Cerebrovasodilatation and Anticonvulsant Properties
A study by Barnish et al. (1981) demonstrated that certain sulfonamide derivatives, including those related to 5-methyl-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)thiophene-2-sulfonamide, exhibit cerebrovasodilatation through selective inhibition of the enzyme carbonic anhydrase. This particular study highlighted compounds with potent anticonvulsant activities, suggesting potential therapeutic applications in conditions requiring enhanced cerebral blood flow without significant diuresis (Barnish, Cross, Dickinson, Parry, & Randall, 1981).
Urease Inhibition and Antibacterial Activity
Noreen et al. (2017) reported on the synthesis of thiophene sulfonamide derivatives via a Suzuki cross coupling reaction. These compounds were evaluated for their urease inhibition and hemolytic activities. The study found significant urease inhibition activity for certain derivatives, alongside antibacterial properties, indicating potential applications in treating conditions caused by urease-producing pathogens and bacteria (Noreen et al., 2017).
Synthesis and Electrophilic Reactions
Christov and Ivanov (2002) explored the synthesis of (5-methyl-1,3,4-hexatriene-3-yl) phenyl sulfoxide through [2,3]-sigmatropic rearrangement, leading to the creation of five-membered heterocyclizations. This work underscores the utility of related sulfonamide compounds in organic synthesis, especially in creating complex molecular structures through electrophile-promoted cyclization reactions (Christov & Ivanov, 2002).
Optical and Electronic Properties
Research by Chou et al. (1996) on conjugated thiophene compounds containing sulfonamide groups revealed their potential in nonlinear optics due to efficient second-order optical nonlinearities, high thermal stability, and good transparency. These properties make sulfonamide derivatives suitable for use in advanced optical materials and devices (Chou, Sun, Huang, Yang, & Lin, 1996).
Quantum Mechanical and Spectroscopic Investigations
Govindasamy and Gunasekaran (2015) performed quantum mechanical calculations and spectroscopic investigations on a sulfonamide compound, providing insights into its molecular structural parameters, vibrational frequencies, and potential energy distribution. Such studies are crucial for understanding the electronic properties and reactivity of sulfonamide derivatives, further contributing to their application in various fields of chemical research (Govindasamy & Gunasekaran, 2015).
Eigenschaften
IUPAC Name |
5-methyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-12-6-8-14(11-15(12)19-10-4-3-5-16(19)20)18-24(21,22)17-9-7-13(2)23-17/h6-9,11,18H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSAAKOLMFTKDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(S2)C)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,3-Dioxo-3lambda6-thia-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2961783.png)
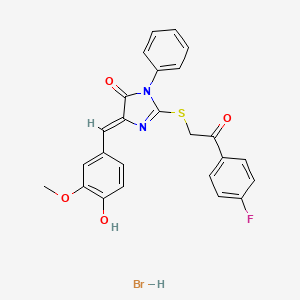
![2-((5-nitro-1H-benzo[d]imidazol-2-yl)thio)-1-phenylethanone](/img/structure/B2961789.png)
![2-((3-(3,4-dimethoxybenzyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2961791.png)


![4-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2961796.png)
![N-(2,2-dimethoxyethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2961797.png)


